molecular formula C12H13N3O4S B5545124 1-(2,4-DIMETHYLBENZENESULFONYL)-2-METHYL-5-NITRO-1H-IMIDAZOLE

1-(2,4-DIMETHYLBENZENESULFONYL)-2-METHYL-5-NITRO-1H-IMIDAZOLE

Cat. No.: B5545124
M. Wt: 295.32 g/mol
InChI Key: BHYBXJVGQCNQLD-UHFFFAOYSA-N
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Description

1-(2,4-DIMETHYLBENZENESULFONYL)-2-METHYL-5-NITRO-1H-IMIDAZOLE is a complex organic compound characterized by its unique structure, which includes a benzenesulfonyl group, a nitro group, and an imidazole ring

Preparation Methods

The synthesis of 1-(2,4-DIMETHYLBENZENESULFONYL)-2-METHYL-5-NITRO-1H-IMIDAZOLE involves multiple steps, starting with the preparation of the benzenesulfonyl chloride derivative. The general synthetic route includes:

    Sulfonation: The addition of a sulfonyl chloride group to the benzene ring.

    Imidazole Formation: The formation of the imidazole ring through cyclization reactions.

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

1-(2,4-DIMETHYLBENZENESULFONYL)-2-METHYL-5-NITRO-1H-IMIDAZOLE undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and reducing agents like hydrogen or hydrazine for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2,4-DIMETHYLBENZENESULFONYL)-2-METHYL-5-NITRO-1H-IMIDAZOLE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2,4-DIMETHYLBENZENESULFONYL)-2-METHYL-5-NITRO-1H-IMIDAZOLE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonyl group can also participate in covalent bonding with target proteins, affecting their function .

Comparison with Similar Compounds

1-(2,4-DIMETHYLBENZENESULFONYL)-2-METHYL-5-NITRO-1H-IMIDAZOLE can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-(2,4-dimethylphenyl)sulfonyl-2-methyl-5-nitroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4S/c1-8-4-5-11(9(2)6-8)20(18,19)14-10(3)13-7-12(14)15(16)17/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHYBXJVGQCNQLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N2C(=NC=C2[N+](=O)[O-])C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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